1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide
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Overview
Description
1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide is a quaternary ammonium compound with a piperidinium core. This compound is characterized by the presence of a cyanoethyl group and a phenacyl group attached to the nitrogen atom of the piperidinium ring. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide typically involves the alkylation of piperidine with 2-bromoethyl cyanide and phenacyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as acetonitrile or ethanol, for several hours to ensure complete conversion to the desired product.
Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles, such as hydroxide, chloride, or acetate ions.
Hydrolysis: In the presence of water or aqueous acids, the compound can undergo hydrolysis, leading to the cleavage of the cyanoethyl or phenacyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds and as a phase-transfer catalyst.
Biology: It is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells due to its quaternary ammonium structure.
Industry: The compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. Additionally, the compound can interact with specific proteins, inhibiting their function and leading to antimicrobial effects. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide can be compared with other quaternary ammonium compounds, such as benzalkonium chloride and cetylpyridinium chloride. While these compounds share similar structural features and applications, this compound is unique due to the presence of both cyanoethyl and phenacyl groups, which may confer distinct chemical and biological properties.
Similar compounds include:
Benzalkonium chloride: Commonly used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Used in oral care products for its antimicrobial properties.
Tetraethylammonium bromide: Used as a phase-transfer catalyst in organic synthesis.
Properties
CAS No. |
102207-22-7 |
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Molecular Formula |
C16H21BrN2O |
Molecular Weight |
337.25 g/mol |
IUPAC Name |
3-(1-phenacylpiperidin-1-ium-1-yl)propanenitrile;bromide |
InChI |
InChI=1S/C16H21N2O.BrH/c17-10-7-13-18(11-5-2-6-12-18)14-16(19)15-8-3-1-4-9-15;/h1,3-4,8-9H,2,5-7,11-14H2;1H/q+1;/p-1 |
InChI Key |
NYUAJQJKNBJNLR-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+](CC1)(CCC#N)CC(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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